electronic structure and aromaticity of (2Z,4Z,6Z,8Z)-1H-Phosphonine
electronic structure and aromaticity of (2Z,4Z,6Z,8Z)-1H-Phosphonine
An In-Depth Technical Guide to the Electronic Structure and Aromaticity of (2Z,4Z,6Z,8Z)-1H-Phosphonine
Abstract
This technical guide provides a comprehensive theoretical examination of the electronic structure and potential aromaticity of the novel heterocyclic system, (2Z,4Z,6Z,8Z)-1H-Phosphonine. While its six-membered cousin, phosphinine (phosphabenzene), is well-documented as an aromatic species, this nine-membered heterocycle presents a unique case study at the intersection of aromaticity theory and main-group chemistry. This document delineates the fundamental principles governing aromaticity in phosphorus heterocycles, proposes a rigorous computational methodology for assessing these properties in 1H-Phosphonine, and offers a predictive analysis based on established chemical precedent. The content herein is intended for researchers in computational chemistry, materials science, and drug development seeking to understand and predict the properties of novel phosphorus-containing scaffolds.
Introduction: Framing the Aromaticity Question in a Nine-Membered Ring
The concept of aromaticity, first recognized in benzene, imparts significant thermodynamic stability and unique reactivity to cyclic, planar, and conjugated molecules that adhere to Hückel's rule (4n+2 π-electrons).[1][2] Its extension to heterocyclic systems, including those containing phosphorus, has been a subject of intense research. The six-membered ring phosphinine (C₅H₅P), also known as phosphabenzene, is a canonical example of a phosphorus aromatic compound, exhibiting 88% of the aromaticity of benzene.[3][4] It is a planar molecule with significant π-electron delocalization.[5]
This guide addresses a more complex system: (2Z,4Z,6Z,8Z)-1H-Phosphonine (hereafter referred to as 1H-Phosphonine), a nine-membered ring containing eight sp²-hybridized carbon atoms and one tricoordinate phosphorus atom. The phosphorus atom is analogous to the nitrogen in pyrrole, possessing a lone pair of electrons that could potentially participate in the π-system. The molecule contains a total of 10 π-electrons (eight from the carbon-carbon double bonds and two from the phosphorus lone pair), satisfying the Hückel rule for n=2. However, the fulfillment of this electronic requirement is only one of several stringent criteria for aromaticity.[1] The primary challenges for this larger ring system are the substantial steric strain and high energetic penalty associated with adopting the requisite planar conformation for effective cyclic conjugation. This guide will dissect these competing factors to build a predictive model of its electronic character.
Theoretical Framework for Analysis
A definitive assessment of aromaticity, a multidimensional concept, cannot rely on a single metric.[6] Our analysis is therefore built upon a tripartite foundation of structural, magnetic, and energetic criteria, which are best probed through modern computational chemistry techniques.
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Structural Criterion (Geometry): Aromatic systems exhibit a high degree of bond length equalization around the ring as a result of electron delocalization. For 1H-Phosphonine, this would manifest as C-C and C-P bond lengths that are intermediate between single and double bonds. Crucially, the ring must be planar or nearly planar to allow for the continuous overlap of p-orbitals.
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Magnetic Criteria (Ring Current): The most robust indicators of aromaticity are magnetic properties arising from the presence of a diatropic ring current when the molecule is exposed to an external magnetic field. We will focus on two key computational descriptors:
-
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or at a point 1 Å above it (NICS(1)).[7] A significantly negative NICS value is indicative of a diatropic ring current and thus aromaticity.
-
Anisotropy of the Induced Current Density (AICD): AICD provides a visual representation of the magnetically induced ring current.[8][9] A continuous, uninterrupted current flowing around the ring's circumference is a clear hallmark of aromaticity.
-
-
Energetic Criterion (Stability): Aromatic compounds possess a significant Aromatic Stabilization Energy (ASE), which is the energetic benefit of delocalization compared to a hypothetical non-aromatic analogue.[5][10] This can be calculated using isodesmic and homodesmotic reactions.
The logical flow for our theoretical investigation is outlined in the diagram below.
Caption: Workflow for the theoretical analysis of 1H-Phosphonine's aromaticity.
Electronic Structure and Predictive Analysis
The Challenge of Planarity
The most significant barrier to aromaticity in 1H-Phosphonine is its nine-membered ring structure. The all-carbon analogue, (all-Z)-cyclononatetraene anion (C₉H₉⁻), which is also a 10 π-electron system, is known to be non-planar and thus non-aromatic. Similarly, the oxygen-containing analogue, oxonine, is also non-planar.[11] The energetic cost of forcing these large rings into a planar conformation to maximize p-orbital overlap is too high, and the systems prefer puckered, non-aromatic structures.
Furthermore, the phosphorus atom itself introduces a geometric constraint. Unlike the planar nitrogen in aromatic pyrrole, tricoordinate phosphorus centers have a significantly higher barrier to inversion.[5] This preference for a pyramidal geometry at the phosphorus atom, as seen in non-aromatic phospholes, would further disrupt the planarity required for cyclic conjugation in the 1H-Phosphonine ring.
Prediction: Based on these factors, geometry optimization of 1H-Phosphonine is predicted to yield a non-planar, puckered "tub" conformation. This lack of planarity will preclude the effective cyclic overlap of p-orbitals, making the molecule non-aromatic , despite satisfying the 4n+2 electron count.
Proposed Experimental and Computational Protocols
To validate this prediction, a rigorous computational and, if synthesis is achieved, experimental approach is necessary.
Protocol 1: Computational Chemistry Workflow
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Initial Structure Generation: Construct the (2Z,4Z,6Z,8Z)-1H-Phosphonine molecule in silico.
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Geometry Optimization: Perform a full geometry optimization without symmetry constraints using Density Functional Theory (DFT). A suitable level of theory would be the B3LYP functional with the 6-311+G(d,p) basis set, which provides a good balance of accuracy and computational cost for organophosphorus compounds.[5]
-
Vibrational Frequency Calculation: Perform a frequency analysis at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Aromaticity Calculations (on the optimized structure):
-
Bond Length Analysis: Measure all C-C and C-P bond lengths within the ring. Significant alternation between short and long bonds would confirm a lack of delocalization.
-
NICS Calculation: Using the Gauge-Independent Atomic Orbital (GIAO) method, calculate NICS values. Key points would be NICS(0) at the geometric center of the ring and NICS(1)zz, the zz-component of the shielding tensor 1 Å above the ring plane.[12]
-
AICD Plot Generation: Calculate the induced current density tensor field.[13] Visualize the anisotropy of this field to map the flow of π-electrons.
-
Protocol 2: Spectroscopic Characterization (for synthesized compound)
-
NMR Spectroscopy:
-
¹H NMR: In an aromatic system, protons inside the ring current are shielded (shifted upfield) while those outside are deshielded (shifted downfield). The chemical shifts of the vinyl protons would provide initial evidence.
-
³¹P NMR: The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment.[14][15] A comparison with known aromatic and non-aromatic phosphorus heterocycles would be informative. The expected chemical shift would likely fall in the region of non-aromatic, pyramidal phosphines rather than that of planar, aromatic phosphinines.
-
-
UV-Vis Spectroscopy: Aromatic compounds typically have characteristic π-π* transitions. The absorption spectrum can provide complementary data regarding the extent of conjugation in the system.[16][17]
Expected Results and Interpretation
The table below summarizes the predicted computational results for 1H-Phosphonine against well-established aromatic (benzene, phosphinine) and non-aromatic reference compounds.
| Property | Benzene (Aromatic) | Phosphinine (Aromatic) | Predicted 1H-Phosphonine (Non-Aromatic) |
| Geometry | Planar | Planar[4] | Non-planar (Puckered) |
| Bond Lengths | Equalized (~1.39 Å) | Largely equalized (C-C ~1.40 Å, P-C ~1.73 Å)[3][4] | Alternating single and double bond character |
| NICS(0) (ppm) | ~ -8 to -11[10] | ~ -8 to -10[5][10] | Near zero (~ 0 ppm) |
| NICS(1)zz (ppm) | ~ -30 | ~ -25 to -30 | Near zero |
| AICD Plot | Strong diatropic ring current | Strong diatropic ring current[8] | Localized, disjointed currents; no ring current |
| ³¹P NMR Shift | N/A | ~ +210 ppm | Highly variable, likely < 0 ppm (upfield) |
Table 1: Predicted vs. Reference Properties for Aromaticity Assessment.
The expected outcome is that 1H-Phosphonine will fail the planarity test, which is a prerequisite for aromaticity. Consequently, its magnetic properties (NICS, AICD) will not show evidence of a sustained ring current, and its structure will feature localized π-bonds.
Conclusion and Outlook
While (2Z,4Z,6Z,8Z)-1H-Phosphonine possesses the requisite 10 π-electrons to satisfy Hückel's rule, it is highly unlikely to be an aromatic molecule. The inherent energetic preference for non-planar conformations in nine-membered rings, compounded by the high inversion barrier and pyramidal preference of the tricoordinate phosphorus atom, presents an insurmountable barrier to the cyclic conjugation necessary for aromaticity.
This guide establishes a clear theoretical and computational framework for investigating such novel heterocyclic systems. The protocols outlined here can be applied by researchers to rigorously characterize the electronic structure of 1H-Phosphonine, should it be synthesized, or to explore other large-ring heterocycles. Understanding these fundamental principles is critical for the rational design of new functional molecules in materials science and medicinal chemistry, where the unique electronic properties of phosphorus can be harnessed for novel applications.
References
-
Nyulászi, L. (2001). Aromaticity of Phosphorus Heterocycles. Chemical Reviews, 101(5), 1229-1246. [Link]
- Zilm, K. W., & Grant, D. M. (1981). The 1H and 31p NMR spectra of phosphine in isotropic and nematic solvents. Journal of Magnetic Resonance, 42(3), 434-445.
- Behringer, K. D., & Blümel, J. (1995). Suspension NMR Spectroscopy of Phosphines and Carbonylnickel Complexes Immobilized on Silica.
-
ChemEurope.com. (n.d.). Phosphorine. Retrieved from [Link]
-
Nyulászi, L. (2001). Aromaticity of Phosphorus Heterocycles. ResearchGate. [Link]
- Katritzky, A. R., et al. (2003). Aromaticity as a Cornerstone of Heterocyclic Chemistry. AMyD.
- Nyulászi, L., & Benkő, Z. (2009). Aromatic Phosphorus Heterocycles. In Aromaticity in Heterocyclic Compounds. Springer.
-
Schleyer, P. v. R. (2017, February 23). Rules for Aromaticity: The 4 Key Factors. Master Organic Chemistry. [Link]
- Masada, K. (2019). Studies on Phosphinine (Phosphabenzene) Metal Complexes Bearing Phosphine Pendants. Hokkaido University.
-
LibreTexts Chemistry. (2023, October 30). 15.3: Aromaticity and the Huckel 4n + 2 Rule. [Link]
-
Orango. (2024, October 18). Aromaticity Key Rules, Criteria, and Huckel's Rule. [Link]
- Sugimura, H., et al. (2025, June). Anisotropy of the induced current density (AICD) plot for [3 a]²⁻ (isosurface value: 0.03). J PHYS CHEM A.
- Greve, D. R. (2011, June 11). Homoaromaticity in Aza- and Phosphasemibullvalenes.
-
Streubel, R., et al. (2021, August 4). Making Aromatic Phosphorus Heterocycles More Basic and Nucleophilic: Synthesis, Characterization and Reactivity of the First Phosphinine Selenide. PMC. [Link]
-
Magritek. (n.d.). Monitoring the Oxidation of Phosphine ligands using 31P NMR. [Link]
-
Ashe, A. J. (2000). The Route to Phosphabenzene and Beyond. ResearchGate. [Link]
-
Krygowski, T. M., & Cyranski, M. K. (2022, June 9). Aromaticity Concepts Derived from Experiments. MDPI. [Link]
- Veszprémi, T., & Nyulászi, L. (2018, April). 14. Computational study of the aromaticity and antiaromaticity of cyclic organophosphorus compounds containing a single phosphorus atom: Novel Developments. Organophosphorus Chemistry.
-
Galkin, V. I., & Galkina, I. V. (2023, March 8). Synthesis of Phosphorus(V)-Substituted Six-Membered N-Heterocycles: Recent Progress and Challenges. MDPI. [Link]
- Wasylishen, R. E., & Penner, G. H. (1989).
-
Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. [Link]
- Wang, G., & Han, L.-B. (2026, February 20).
- Feixas, F., et al. (2026, January 20). Expanding aromaticity tests to include lowest-lying triplet excited states and charged and heterocyclic rings. RSC Publishing.
-
Lalevée, J., et al. (2020, April 4). New Phosphine Oxides as High Performance Near-UV Type I Photoinitiators of Radical Polymerization. PMC. [Link]
- Hayakawa, Y., & Kataoka, M. (2021, November 25). Solution-phase synthesis of oligodeoxyribonucleotides using the H-phosphonate method with N-unprotected 5′-phosphite monomers. RSC Publishing.
- Balázs, L., & Keglevich, G. (2018).
- Suresh, C. H. (2007, November 7). Quantitative Assessment of the Stereoelectronic Profile of Phosphine Ligands.
- Rath, H., et al. (n.d.). (a) The Anisotropy of Induced Current Density (AICD)π plot of 7...
- Sundholm, D., et al. (2021). Relating nucleus independent chemical shifts with integrated current density strengths. Physical Chemistry Chemical Physics.
- Brothers, P. J., & De La Cruz, C. (n.d.). 31 P Chemical Shifts in Ru(II) Phosphine Complexes.
-
Poranne, R. (n.d.). NICS – Nucleus Independent Chemical Shift. Poranne Research Group. [Link]
- Albrecht, Ł., & Albrecht, A. (2023, December 19). 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. PMC - NIH.
-
Wang, Z. (2021, June 5). Visualization of Aromaticity: AICD. [Link]
- Imamoto, T., et al. (n.d.). improved synthesis of 1-adamantyl. Chiba University.
-
Wikipedia. (n.d.). Phosphorine. [Link]
- Geuenich, D., et al. (n.d.). Anisotropy of the Induced Current Density (ACID)
- Herges, R., & Geuenich, D. (2001, May 11). ANISOTROPY OF THE INDUCED DENSITY (ACID). Beilstein-Institut.
-
Stanger, A. (2006, February 3). Nucleus-independent chemical shifts (NICS): distance dependence and revised criteria for aromaticity and antiaromaticity. PubMed. [Link]
- Morao, I., & Martin, J. M. L. (2001). Nucleus-independent chemical shift (NICS) profiles in a series of monocyclic planar inorganic compounds. Academia.edu.
-
PubChem. (n.d.). (2Z,4Z,6Z,8Z)-Oxonine. [Link]
- Lalevée, J., et al. (2025, October 16). New Phosphine Oxides as High Performance Near-UV Type I Photoinitiators of Radical Polymerization.
- Pollock, C. J., et al. (2021, April 29). Chemical Science. RSC Publishing.
- Fleury, M., et al. (2025, October 8).
- Boduszek, B., et al. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. theorango.com [theorango.com]
- 3. Phosphorine [chemeurope.com]
- 4. Phosphorine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. poranne-group.github.io [poranne-group.github.io]
- 8. Visualization of Aromaticity: AICD | Zhe WANG, Ph.D. [wongzit.github.io]
- 9. Anisotropy of the Induced Current Density (ACID), a General Method To Quantify and Visualize Electronic Delocalization | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 10. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 11. (2Z,4Z,6Z,8Z)-Oxonine | C8H8O | CID 13287581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Nucleus-independent chemical shifts (NICS): distance dependence and revised criteria for aromaticity and antiaromaticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. beilstein-institut.de [beilstein-institut.de]
- 14. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 15. magritek.com [magritek.com]
- 16. New Phosphine Oxides as High Performance Near- UV Type I Photoinitiators of Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
